![molecular formula C18H19NO5 B14263222 N-[4-(2,4-Dimethoxybenzoyl)-3-methoxyphenyl]acetamide CAS No. 138192-00-4](/img/structure/B14263222.png)
N-[4-(2,4-Dimethoxybenzoyl)-3-methoxyphenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2,4-Dimethoxybenzoyl)-3-methoxyphenyl]acetamide is a chemical compound with the molecular formula C17H17NO4 and a molecular weight of 299.329 g/mol It is known for its unique structure, which includes a benzoyl group substituted with methoxy groups at the 2 and 4 positions, and an acetamide group attached to a methoxyphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-Dimethoxybenzoyl)-3-methoxyphenyl]acetamide typically involves the acylation of 3-methoxy-4-aminophenol with 2,4-dimethoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(2,4-Dimethoxybenzoyl)-3-methoxyphenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzoyl group can be reduced to a benzyl alcohol derivative.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the acetamide group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of substituted amides or thioamides.
Aplicaciones Científicas De Investigación
N-[4-(2,4-Dimethoxybenzoyl)-3-methoxyphenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[4-(2,4-Dimethoxybenzoyl)-3-methoxyphenyl]acetamide involves its interaction with specific molecular targets and pathways. The methoxy and acetamide groups can form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Methoxybenzoyl)acetamide
- N-(2,4-Dimethoxyphenyl)acetamide
- N-(3-Methoxyphenyl)acetamide
Uniqueness
N-[4-(2,4-Dimethoxybenzoyl)-3-methoxyphenyl]acetamide is unique due to the presence of both 2,4-dimethoxybenzoyl and 3-methoxyphenyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions and reactivity that are not observed in similar compounds .
Propiedades
Número CAS |
138192-00-4 |
|---|---|
Fórmula molecular |
C18H19NO5 |
Peso molecular |
329.3 g/mol |
Nombre IUPAC |
N-[4-(2,4-dimethoxybenzoyl)-3-methoxyphenyl]acetamide |
InChI |
InChI=1S/C18H19NO5/c1-11(20)19-12-5-7-14(16(9-12)23-3)18(21)15-8-6-13(22-2)10-17(15)24-4/h5-10H,1-4H3,(H,19,20) |
Clave InChI |
FTXRJIUTSLCIOJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Bicyclo[2.2.2]oct-2-enyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14263142.png)
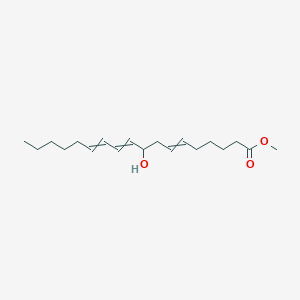

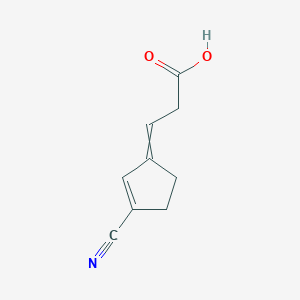
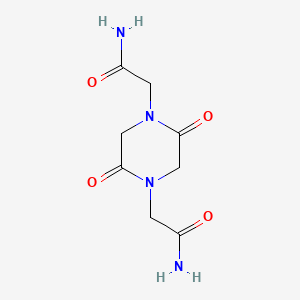
![2-{[(2-Sulfanylethyl)amino]methyl}phenol](/img/structure/B14263190.png)
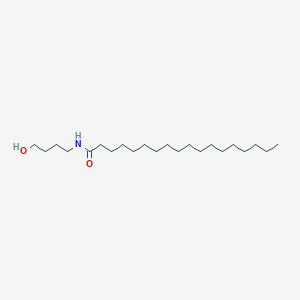
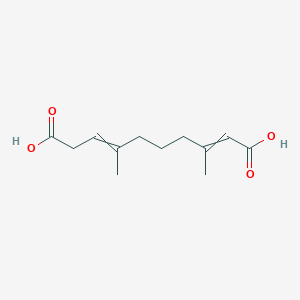
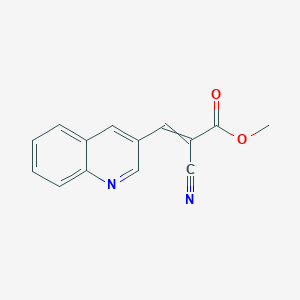

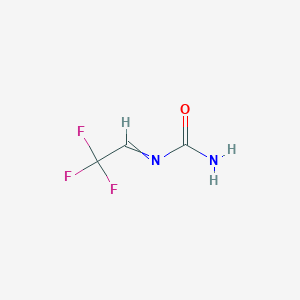
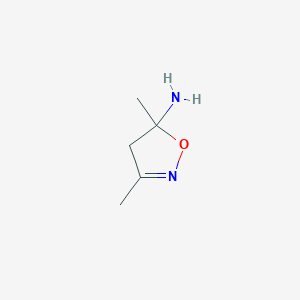
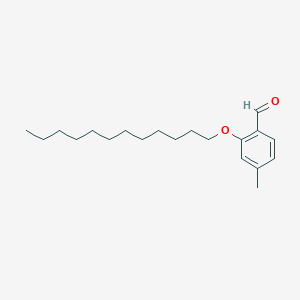
![(2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexanal](/img/structure/B14263232.png)
